Home > Products > Screening Compounds P10824 > Dehydro lercanidipine
Dehydro lercanidipine - 887769-34-8

Dehydro lercanidipine

Catalog Number: EVT-1467228
CAS Number: 887769-34-8
Molecular Formula: C36H39N3O6
Molecular Weight: 609.723
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lercanidipine is a dihydropyridine calcium channel blocker, specifically classified as a third-generation agent. [] It exhibits high vascular selectivity and a long duration of action. [, ] Its primary mechanism of action involves blocking L-type calcium channels (CaL), leading to vasodilation. [] Research indicates it also interacts with T-type calcium channels. [] Lercanidipine is commonly employed in scientific research to investigate its effects on hypertension, cardiovascular disease, and renal function. [, , , ]

Future Directions
  • Developing novel drug delivery systems: Given its low oral bioavailability due to first-pass metabolism, exploring alternative delivery methods, such as mouth-dissolving tablets or other formulations, to enhance its therapeutic efficacy. [, ]

Lercanidipine

  • Compound Description: Lercanidipine is a dihydropyridine calcium channel blocker widely used as an antihypertensive agent. It exhibits high vascular selectivity and a long duration of action [, , ]. It is frequently used in combination therapies for hypertension and has shown potential in mitigating target organ damage associated with the condition [, ].

Enalapril

  • Compound Description: Enalapril is an angiotensin-converting enzyme (ACE) inhibitor commonly prescribed for hypertension and heart failure. It works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor [, ].
  • Relevance: Enalapril is frequently co-administered with Lercanidipine in fixed-dose combinations for treating hypertension [, , , ]. These combinations demonstrate synergistic effects in lowering blood pressure and potentially offer enhanced organ protection compared to monotherapy. While not structurally related to Dehydro Lercanidipine, Enalapril's frequent use alongside Lercanidipine highlights its importance in the same therapeutic context.

Betrixaban

  • Compound Description: Betrixaban is a novel non-vitamin K antagonist oral anticoagulant (NOAC) used to prevent stroke and systemic embolism in patients with atrial fibrillation [].
  • Relevance: While not inherently related to calcium channel blockers, Betrixaban is mentioned in the context of developing a analytical method for its simultaneous detection with Lercanidipine in pharmaceutical formulations and biological fluids []. This suggests potential co-administration of these drugs in certain clinical settings.

Valsartan

  • Compound Description: Valsartan is an angiotensin II receptor blocker (ARB) used to treat hypertension, heart failure, and following a heart attack [].
  • Relevance: Similar to Enalapril, Valsartan represents another class of antihypertensive agents often combined with calcium channel blockers. The development of an analytical method for the simultaneous determination of Lercanidipine and Valsartan suggests the existence or potential for fixed-dose combinations of these drugs [].

Amlodipine

  • Compound Description: Amlodipine is another dihydropyridine calcium channel blocker used to treat hypertension and coronary artery disease [, , ].
  • Relevance: Amlodipine shares structural similarities with Lercanidipine, both belonging to the dihydropyridine class of calcium channel blockers. Studies comparing their efficacy and safety profiles alongside other antihypertensive agents like Enalapril provide insights into the potential advantages or disadvantages of Lercanidipine, and by extension, its derivatives [, ].

Cyclosporine

  • Compound Description: Cyclosporine is an immunosuppressant drug commonly used in organ transplant recipients to prevent rejection [].
  • Relevance: A study investigated the potential drug interaction between Lercanidipine and Cyclosporine, finding that co-administration can increase Cyclosporine concentrations in renal transplant patients []. This interaction highlights the importance of monitoring Cyclosporine levels when Lercanidipine is co-administered. While not structurally related, this interaction underscores the potential for Dehydro Lercanidipine to exhibit similar pharmacokinetic interactions due to shared metabolic pathways or transporter systems with Lercanidipine.
Overview

Dehydro lercanidipine is a derivative of lercanidipine, which is classified as a third-generation dihydropyridine calcium channel blocker. This compound primarily functions to manage hypertension by inhibiting calcium influx in vascular smooth muscle and cardiac cells. The molecular formula for dehydro lercanidipine is C24_{24}H29_{29}N3_{3}O4_{4}, and it has the CAS number 887769-34-8. Its structural modifications enhance its pharmacological properties compared to its parent compound.

Source and Classification

Dehydro lercanidipine is sourced from synthetic routes that modify the original lercanidipine structure. It belongs to the class of calcium channel blockers, specifically targeting L-type and T-type calcium channels. This classification is crucial as it determines its therapeutic applications in cardiovascular diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of dehydro lercanidipine involves a multi-step process:

  1. Esterification: The synthesis begins with the esterification of diketene and 3-hydroxypropionitrile in the presence of an alkali, forming propionitrile acetoacetate.
  2. Condensation and Cyclization: This intermediate undergoes condensation with 3-nitrobenzaldehyde and 3-amido-methyl crotonate, leading to the formation of the lercanidipine nucleus.
  3. Final Esterification: The last step involves esterification using thionyl chloride and dimethylformamide, followed by crystallization to yield high-purity dehydro lercanidipine .

Industrial Production Methods

In industrial settings, this synthesis is scaled up while maintaining rigorous control over reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Techniques like high-performance liquid chromatography are employed for purification.

Molecular Structure Analysis

Structure and Data

Dehydro lercanidipine features a complex molecular structure characterized by multiple functional groups that enhance its biological activity. The compound has a distinctive arrangement that allows it to effectively bind to calcium channels, thus modulating their activity.

  • Molecular Formula: C24_{24}H29_{29}N3_{3}O4_{4}
  • Molecular Weight: Approximately 421.5 g/mol
  • Canonical SMILES: CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N+[O-])C(=O)O.Cl.
Chemical Reactions Analysis

Types of Reactions

Dehydro lercanidipine participates in several chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen, forming oxidized derivatives.
  • Reduction: Involves adding hydrogen or removing oxygen, resulting in reduced forms.
  • Substitution: Functional groups can be replaced using specific reagents under controlled conditions.

Common Reagents and Conditions

Reagents typically used include:

  • Oxidizing Agents: Potassium permanganate
  • Reducing Agents: Sodium borohydride
  • Catalysts for substitution reactions under controlled temperatures and pH levels ensure desired outcomes.

Major Products Formed

The products from these reactions vary based on the specific type of reaction; oxidation may yield hydroxylated derivatives while reduction could produce fully hydrogenated compounds.

Mechanism of Action

Dehydro lercanidipine operates primarily by blocking calcium channels in myocardial and vascular smooth muscle cells. This inhibition leads to decreased intracellular calcium levels, resulting in:

  • Relaxation of smooth muscle
  • Dilation of coronary and systemic arteries
  • Reduced total peripheral resistance
  • Lowered systemic blood pressure .

Additionally, it has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, which contributes to its nephroprotective effects in chronic kidney disease.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally consistent within laboratory settings.

Chemical Properties

Dehydro lercanidipine exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels which can affect its solubility and bioavailability. Its solubility profile is crucial for its effectiveness as a therapeutic agent .

Applications

Dehydro lercanidipine has several scientific applications:

  • Pharmaceutical Research: Investigated for antihypertensive properties and potential nephroprotective effects.
  • Biological Studies: Used as a model compound for studying cellular processes related to calcium channel modulation.
  • Formulation Development: Employed in creating new drug delivery systems aimed at improving systemic bioavailability through innovative pharmaceutical formulations such as nasal mucoadhesive microspheres .
Chemical Identity and Structural Characterization of Dehydro Lercanidipine

Molecular Structure and Stereochemical Configuration

Dehydro lercanidipine (CAS 887769-34-8) is a pyridine derivative with the systematic name 3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. Its molecular formula is C₃₆H₃₉N₃O₆, corresponding to a molecular weight of 609.71 g/mol [1] [6]. The core structural distinction from lercanidipine lies in the aromatization of the dihydropyridine ring, resulting in a fully unsaturated pyridine system. This dehydrogenation eliminates the chiral center present in lercanidipine, rendering dehydro lercanidipine achiral [3] [9]. Key structural features include:

  • A 3-nitrophenyl substituent at position 4 of the pyridine ring
  • Methyl ester groups at positions 3 and 5
  • A branched aminoalkoxy side chain featuring a tertiary methylamine group linked to a 3,3-diphenylpropyl moiety [1] [6]
  • Stereochemical Implications: Unlike lercanidipine, which exists as enantiomers due to its asymmetric dihydropyridine carbon, dehydro lercanidipine exhibits no stereoisomerism. This simplifies its analytical characterization but may alter receptor binding kinetics compared to the parent drug [3] [9].

Table 1: Atomic Connectivity and Bond Characteristics

Structural RegionKey Features
Pyridine Core (Positions 2,6)Methyl groups; Planar conformation due to aromaticity
Position 4 Substituent3-Nitrophenyl ring; Electron-withdrawing nitro group enhances polarity
Carboxylate FunctionsC3: Bulky ester with tertiary amine chain; C5: Simple methyl ester
Diphenylpropyl Side ChainHydrophobic domain; Contributes to membrane interaction and lipophilicity

Physicochemical Properties and Stability Analysis

Solubility Profile: Dehydro lercanidipine demonstrates limited aqueous solubility but is soluble in organic solvents including chloroform, methanol, and acetonitrile. This property aligns with its role as a pharmaceutical impurity requiring chromatographic analysis [1] [6]. The hydrochloride salt form (CAS 3030749-28-8) exhibits improved crystallinity but similar solubility trends [4].

Thermal and Optical Properties:

  • Boiling Point: 695.1 ± 55.0°C (at 760 mmHg)
  • Density: 1.183 ± 0.06 g/cm³
  • Appearance: Pale yellow oil/gel (free base); Pale yellow solid (HCl salt) [6] [4]
  • Storage: Requires refrigeration (2–8°C) to prevent degradation [1]

Photochemical Stability: Under UV-A radiation, dehydro lercanidipine undergoes complex degradation via three primary pathways:

  • Aromatization: Already complete in this derivative
  • Nitrosoderivative Formation: Nitro group reduction to nitroso (-NO)
  • N-Dealkylation: Cleavage of the aminoalkoxy side chain [3]

Table 2: Physicochemical Properties of Dehydro Lercanidipine and Derivatives

PropertyDehydro LercanidipineDehydro Lercanidipine HClDehydro Lercanidipine-d₃
Molecular FormulaC₃₆H₃₉N₃O₆C₃₆H₃₉N₃O₆·HClC₃₆H₃₆D₃N₃O₆
Molecular Weight (g/mol)609.71646.17612.73
CAS Number887769-34-83030749-28-82714417-15-7
Primary State (25°C)Oil/GelSolidSolid
SolubilityCHCl₃, MeCN, MeOHDMSO, MeOHOrganic solvents

Degradation Kinetics: Photolysis follows pseudo-first-order kinetics, with degradation rates influenced by solvent polarity. Ethanol/water mixtures accelerate decomposition compared to pure ethanol [3]. This instability necessitates protective packaging (e.g., amber glass) during storage and analytical handling.

Comparative Analysis with Lercanidipine and Related Dihydropyridine Derivatives

Structural Differences:

  • Ring Saturation: Lercanidipine contains a reducible 1,4-dihydropyridine ring, while dehydro lercanidipine features an oxidized pyridine system. This difference eliminates calcium channel blocking activity in the dehydro form [3] [9].
  • Side Chain Flexibility: Both compounds share identical ester side chains, but dehydrogenation alters electron distribution, potentially affecting molecular conformation [6] [9].

Physicochemical Contrasts:

  • Lipophilicity: Dehydro lercanidipine exhibits lower calculated logP than lercanidipine due to increased ring polarity. This impacts chromatographic behavior (e.g., shorter retention in reversed-phase HPLC) [3] [6].
  • Crystallinity: The hydrochloride salt of dehydro lercanidipine forms stable crystals, whereas lercanidipine HCl exists in multiple polymorphic forms with varying dissolution profiles [4] [6].

Analytical Implications:

  • Chromatographic Separation: Dehydro lercanidipine elutes earlier than lercanidipine in reversed-phase systems due to reduced hydrophobicity. Baseline separation is achievable using C18 columns with acetonitrile/water gradients [3] [6].
  • Mass Spectrometric Detection: Characteristic [M+H]⁺ ions at m/z 610 (dehydro) vs. 612 (lercanidipine) enable selective quantification. The deuterated analog (dehydro lercanidipine-d₃, m/z 613) serves as an ideal internal standard [9].

Table 3: Functional Differences from Lercanidipine

CharacteristicLercanidipineDehydro LercanidipinePharmacological Impact
Dihydropyridine RingReduced (1,4-DHP)Aromatic PyridineLoss of Ca²⁺ channel affinity
ChiralityChiral center at C4AchiralSimplified synthesis/analysis
Redox SusceptibilityAir-oxidizablePhotochemically stable ringDifferent degradation pathways
Plasma Protein Binding>98%Not applicable (impurity)No direct clinical relevance

Role in Pharmaceutical Quality Control: As "Lercanidipine Impurity D" or "Impurity E" (nomenclature varies by pharmacopoeia), dehydro lercanidipine is monitored during drug manufacturing and stability studies. Acceptable limits typically range from 0.1–0.5% in active pharmaceutical ingredients [1] [6]. Its detection in formulations signals oxidative degradation, especially under photostress conditions [3].

Clinical Formulation Considerations: Though pharmaceutically inactive, this impurity's levels indirectly affect product safety. Nanoparticle-based lercanidipine formulations show altered impurity profiles compared to conventional tablets, potentially due to enhanced oxidative stability in dispersed systems [6].

Properties

CAS Number

887769-34-8

Product Name

Dehydro lercanidipine

IUPAC Name

3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Molecular Formula

C36H39N3O6

Molecular Weight

609.723

InChI

InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3

InChI Key

JIWNIVBUTXSUBK-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Synonyms

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-Methyl Ester; _x000B_2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.